molecular formula C20H15ClN6O4 B2647914 N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1396844-08-8

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2647914
CAS No.: 1396844-08-8
M. Wt: 438.83
InChI Key: GHEFQQPYGJVQMP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound that features multiple functional groups, including a chloro-substituted methoxyphenyl ring, a pyrazinyl-substituted oxadiazole ring, and a pyridinyl acetamide moiety. Compounds of this nature are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Substitution reactions: Introduction of the pyrazinyl group onto the oxadiazole ring.

    Formation of the pyridinyl acetamide moiety: This can involve the reaction of a pyridine derivative with an acetamide precursor.

    Coupling reactions: Finally, the chloro-methoxyphenyl group can be introduced through coupling reactions under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl ring or the pyridinyl moiety.

    Reduction: Reduction reactions could target the oxadiazole ring or the pyridinyl acetamide group.

    Substitution: Various substitution reactions can occur, especially on the chloro-methoxyphenyl ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to deoxygenated products.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation as a potential therapeutic agent due to its complex structure and functional groups.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-5-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
  • N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-thiadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Uniqueness

The uniqueness of N-(5-chloro-2-methoxyphenyl)-2-(2-oxo-5-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide lies in its specific combination of functional groups and the potential biological activities that arise from this structure. Its pyrazinyl-substituted oxadiazole ring, in particular, may confer unique properties compared to similar compounds.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O4/c1-30-16-4-3-13(21)8-14(16)24-17(28)11-27-10-12(2-5-18(27)29)20-25-19(26-31-20)15-9-22-6-7-23-15/h2-10H,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHEFQQPYGJVQMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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